molecular formula C23H28O6 B14958032 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B14958032
M. Wt: 400.5 g/mol
InChI Key: UMIIKEBLCTWLQJ-UHFFFAOYSA-N
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Description

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound with a unique structure that combines a chromenone core with a cyclohexane carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The ethoxy-oxopropyl group can be introduced via an alkylation reaction using ethyl bromoacetate. The final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The ethoxy-oxopropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport to the target site. The cyclohexanecarboxylate moiety can provide additional binding interactions, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is unique due to its combination of a chromenone core with a cyclohexane carboxylate moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl] cyclohexanecarboxylate

InChI

InChI=1S/C23H28O6/c1-4-27-20(24)13-11-18-14(2)17-10-12-19(15(3)21(17)29-23(18)26)28-22(25)16-8-6-5-7-9-16/h10,12,16H,4-9,11,13H2,1-3H3

InChI Key

UMIIKEBLCTWLQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC(=O)C3CCCCC3)C)OC1=O)C

Origin of Product

United States

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